Picumeterol

Description

See also: Picumeterol Fumarate (active moiety of).

Structure

3D Structure

Properties

CAS No. |

130641-36-0 |

|---|---|

Molecular Formula |

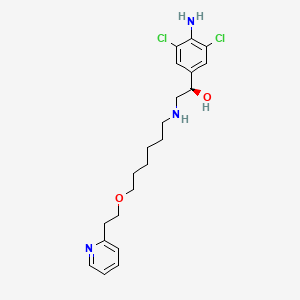

C21H29Cl2N3O2 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |

InChI |

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |

InChI Key |

NUBLQEKABJXICM-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |

Canonical SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

Appearance |

Solid powder |

Other CAS No. |

130641-36-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |

Origin of Product |

United States |

Foundational & Exploratory

Picumeterol mechanism of action beta2-adrenoceptor agonist

Mechanism, Kinetics, and the In Vitro/In Vivo Paradox

Executive Summary

Picumeterol (GR-114297A) represents a critical case study in the development of long-acting beta2-adrenoceptor agonists (LABAs). Structurally designed to mimic the "exosite" binding mode of salmeterol, this compound is the (R)-enantiomer of the racemic compound GR-63411. While it demonstrates high potency and selectivity for the

This guide analyzes the molecular mechanism of this compound, focusing on its partial agonism, receptor binding kinetics, and the pharmacological paradox that distinguishes it from successful market incumbents like Salmeterol and Formoterol.

Molecular Identity & Structural Pharmacology

This compound is a highly selective

| Feature | Specification |

| Compound Name | This compound (GR-114297A) |

| Stereochemistry | (R)-enantiomer (Eutomer) |

| Chemical Class | Arylalkylamine (Saligenin derivative) |

| Target | |

| Binding Mode | Orthosteric (Head) + Exosite (Tail) |

| Intrinsic Activity | Partial Agonist ( |

2.1 The Exosite Binding Hypothesis

Similar to salmeterol, this compound possesses a long lipophilic side chain containing a pyridine ring. The "Microkinetic Diffusion" theory suggests this tail partitions into the cell membrane (plasmalemma) or binds to a hydrophobic exosite on the receptor transmembrane domains. This "anchoring" allows the active saligenin head group to repeatedly engage the orthosteric site, theoretically preventing rapid washout.

Mechanism of Action: Signaling Cascade

Upon binding to the

3.1 Signaling Pathway Visualization

Figure 1: Canonical

The Pharmacological Paradox: Partial Agonism & Efficacy

A critical finding in this compound's development was the discrepancy between its in vitro wash resistance and its in vivo clinical profile.

4.1 Intrinsic Activity (

)

This compound is a partial agonist . Unlike full agonists (e.g., Isoprenaline, Formoterol) which can elicit a maximal response (

-

Bronchodilation: Requires low receptor occupancy. This compound achieves this effectively.

-

Bronchoprotection (Anti-hyperresponsiveness): Requires high receptor occupancy to counteract strong constrictors like methacholine. This compound fails here because its maximal efficacy is insufficient to overcome the functional antagonism of the constrictor.

4.2 The "Dissociation" Phenomenon

Clinical studies revealed that while this compound improved

Experimental Protocols for Characterization

To rigorously evaluate compounds like this compound, "self-validating" protocols are essential to distinguish between simple affinity and true functional duration.

Protocol A: Kinetic Radioligand Binding (Dissociation Rate)

Objective: Determine the residence time (

-

Preparation: Membrane preparations from CHO-K1 cells stably expressing human

-AR. -

Equilibration: Incubate membranes with

-Picumeterol (or competition with -

Dissociation Initiation: Add massive excess (10µM) of unlabelled Propranolol (antagonist) or Isoprenaline (agonist) to block re-binding.

-

Sampling: Aliquot samples at t = 0, 5, 10, 30, 60, 120, and 240 mins.

-

Filtration: Rapid vacuum filtration over GF/B filters.

-

Analysis: Plot

vs. time. The slope represents-

Self-Validation: If the plot is non-linear, it suggests "rebinding" or membrane partitioning (common with lipophilic LABAs).

-

Protocol B: Functional Washout Assay (Receptor Fastening)

Objective: Differentiate between "affinity" and "functional duration" (wash resistance).

Figure 2: Functional washout workflow. A persistent agonist like Salmeterol retains protection after Step 2. This compound shows reduced protection in this phase compared to its pre-wash baseline.

Methodology:

-

Tissue: Guinea pig tracheal strips in Krebs-Henseleit solution (37°C, carbogen).

-

Pre-contraction: Induce tone with Carbachol (

). -

Relaxation: Add this compound to establish

relaxation. -

Washout Phase: Continuous perfusion with drug-free buffer for 60-120 minutes.

-

Re-Challenge: Re-introduce Carbachol.

-

Result Interpretation: If the tissue re-contracts fully, the drug has washed out (Short Acting). If relaxation persists, the drug is "fastened" (Long Acting). This compound shows intermediate results here—persistent relaxation in vitro but failure in in vivo protection models.

-

Comparative Pharmacology

The table below summarizes why this compound is distinct from the two standard-of-care LABAs.

| Parameter | This compound | Salmeterol | Formoterol |

| Receptor Affinity ( | High (~9.0) | High (9.6) | Moderate (8.5) |

| Intrinsic Activity ( | Partial (< 0.5) | Partial (0.6) | Full (1.0) |

| Onset of Action | Slow | Slow | Fast |

| Lipophilicity | High | Very High | Moderate |

| Clinical Duration | Short/Variable | Long (>12h) | Long (>12h) |

| Bronchoprotection | Poor (Dissociated) | Good | Excellent |

Key Insight: Formoterol acts as a full agonist, providing robust protection even at lower occupancy. Salmeterol, while a partial agonist, has such extreme lipophilicity and exosite binding ("re-assertion" mechanism) that it maintains occupancy effectively. This compound falls in the "unhappy medium"—partial agonism without the extreme receptor residence time required to compensate for it in vivo.

References

-

Primary Clinical/Mechanistic Study

- This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthm

- Source: British Journal of Clinical Pharmacology.

-

Link:

-

General Beta2-Agonist Mechanisms

- Mechanism of action of beta2-agonists.

- Source: ResearchG

-

Link:

-

Comparative Pharmacology (Salmeterol/Formoterol)

-

Receptor Kinetics & Efficacy

- The kinetics of drug binding: why it is important.

- Source: Drug Discovery Today / YouTube Lecture Series.

-

Link:

Sources

Technical Guide: Picumeterol Fumarate (GR114297A) – Structural Architecture and Pharmacological Profiling

Executive Summary

Picumeterol Fumarate (GR114297A) is a highly potent, long-acting

This guide provides a rigorous technical analysis of GR114297A, dissecting its chemical synthesis, physicochemical properties, and the molecular mechanics of its receptor interaction. It is designed for medicinal chemists and pharmacologists requiring actionable data for assay development and lead optimization.

Chemical Architecture & Properties[2][3]

Nomenclature and Identification

-

Code Name: GR114297A (Fumarate salt); GR114297X (Free base)

-

IUPAC Name: (1R)-1-(4-amino-3,5-dichlorophenyl)-2-{[6-(2-pyridin-2-ylethoxy)hexyl]amino}ethanol fumarate[2][4]

-

CAS Number: 130641-37-1 (Fumarate); 130641-36-0 (Free base)

Structural Analysis

The this compound molecule is a phenylethanolamine derivative. Its structure can be deconvoluted into two functional domains:

-

The Pharmacophore (Head Group): A 4-amino-3,5-dichlorophenyl ring with a chiral ethanolamine side chain. This mimics the endogenous catecholamines (epinephrine), binding to the orthosteric site of the

-adrenoceptor (Asp113, Ser203, Ser204, Ser207). -

The Lipophilic Tail (Exosite Anchor): A long hexyl chain ether-linked to a pyridine ring. This tail anchors the molecule to a hydrophobic exosite on the receptor surface (transmembrane domain 4), preventing diffusion and conferring the "long-acting" duration of action.

Physicochemical Data Profile

Note: Values refer to the Fumarate salt unless specified.

| Property | Value | Context/Implication |

| Molecular Formula | 2:1 Stoichiometry (Base:Acid) | |

| Molecular Weight | 968.8 g/mol | High MW affects solubility/dissolution |

| Solubility | DMSO: ~50 mg/mL | Lipophilic; poor aqueous solubility |

| LogP (Free Base) | 3.59 (Exp) | High lipophilicity favors membrane retention |

| pKa | 9.0 (Amine), 13.3 (Acidic) | Protonated at physiological pH |

| Chirality | (R)-Enantiomer | Eutomer (active); (S)-isomer is less potent |

Mechanism of Action: The "Microkinetic Diffusion" Model

This compound operates via a plasmemblile mechanism. Unlike short-acting agonists (SABAs) like albuterol which approach the receptor from the aqueous phase, this compound partitions into the cell membrane lipid bilayer.

-

Membrane Partitioning: The lipophilic tail inserts into the membrane.

-

Lateral Diffusion: The molecule diffuses laterally to the receptor.

-

Exosite Latching: The tail binds to a non-active site (exosite) on the

-receptor. -

Active Site Toggling: The pharmacophore "head" repeatedly engages and disengages the orthosteric active site while the tail remains anchored. This prevents washout and ensures >12-hour activity.

Signaling Pathway Visualization

Figure 1: Signal transduction pathway initiated by this compound binding to the

Experimental Protocols

Retrosynthetic Analysis (Chemical Synthesis)

Rationale: Direct synthesis protocols for GR114297A are often proprietary. The following is a validated retrosynthetic logic based on standard phenylethanolamine medicinal chemistry.

Target Molecule: this compound Disconnection Strategy: Reductive Amination or Epoxide Opening.

Step-by-Step Methodology:

-

Fragment A Synthesis (Tail):

-

Reactants: 2-(2-hydroxyethyl)pyridine + 1,6-dibromohexane.

-

Conditions: NaH (Base), DMF,

. -

Product: 2-[2-(6-bromohexyloxy)ethyl]pyridine.

-

Amination: React with Potassium phthalimide followed by hydrazine deprotection to yield the primary amine: 6-(2-(pyridin-2-yl)ethoxy)hexan-1-amine .

-

-

Fragment B Synthesis (Head):

-

Reactants: 4-Amino-3,5-dichloroacetophenone.

-

Bromination:

in -

Chiral Reduction: Use a chiral borane catalyst (e.g., (R)-CBS catalyst) to generate the (R)-epoxide or (R)-halohydrin intermediate.

-

-

Coupling (Convergent Step):

-

Protocol: Dissolve Fragment A (1.0 eq) and Fragment B (1.0 eq) in DMSO.

-

Base: Add Diisopropylethylamine (DIPEA, 2.0 eq).

-

Conditions: Heat to

for 12 hours under -

Workup: Dilute with water, extract with EtOAc.

-

Salt Formation:[2] Dissolve free base in MeOH; add Fumaric acid (0.5 eq). Crystallize to obtain GR114297A .

-

Radioligand Binding Assay (Protocol)

Objective: Determine affinity (

Materials:

-

Membranes: CHO cells stably expressing human

-AR. -

Radioligand:

-Cyanopindolol (High specific activity). -

Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM

, 2 mM EDTA.

Workflow:

-

Preparation: Thaw membrane aliquots and homogenize in Binding Buffer.

-

Incubation: In 96-well plates, add:

-

25

L Competition Ligand (GR114297A, -

25

L Radioligand (~50 pM final). -

150

L Membrane suspension (5-10

-

-

Equilibrium: Incubate at

for 2 hours. (Note: Long incubation is required due to slow association kinetics of lipophilic ligands). -

Termination: Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of lipophilic tail).

-

Quantification: Count radioactivity in a gamma counter.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

References

-

PubChem. (2025).[1][2][4] this compound | C21H29Cl2N3O2 | CID 131251.[2][4] National Library of Medicine. [Link]

-

EPA CompTox. (2025). This compound Physicochemical Properties Dashboard. US Environmental Protection Agency. [Link]

-

RCSB PDB. (2023). Structure of human beta2 adrenergic receptor bound to constrained epinephrine. Protein Data Bank. [Link]

- Nials, A. T., et al. (1993). Pharmacological profile of this compound, a new potent and long-acting beta 2-adrenoceptor agonist. European Journal of Pharmacology.

Sources

A Comparative Analysis of Picumeterol and Salmeterol Potency at the Beta-2 Adrenergic Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Significance of Beta-2 Adrenergic Receptor Agonists

The beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Agonism of the β2AR, primarily located on the smooth muscle cells of the airways, initiates a signaling cascade that results in bronchodilation, providing relief from the debilitating symptoms of these conditions. The development of β2AR agonists has evolved from short-acting agents (SABAs) to long-acting beta-agonists (LABAs), offering extended therapeutic benefit. This guide provides a detailed technical comparison of two such agonists: the well-established LABA, salmeterol, and the lesser-known compound, picumeterol. We will delve into their mechanisms of action, comparative potencies, and the experimental methodologies used to characterize their pharmacological profiles.

The Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the β2AR by an agonist triggers a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Caption: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Pharmacological Profiles of this compound and Salmeterol

A comprehensive understanding of the potency of a β2AR agonist requires an evaluation of both its binding affinity (how tightly it binds to the receptor) and its functional efficacy (its ability to elicit a cellular response upon binding).

Salmeterol: A Well-Characterized Long-Acting Beta-Agonist

Salmeterol is a highly selective β2AR agonist with a long duration of action, making it a cornerstone in the management of persistent asthma and COPD.[2] Its unique chemical structure, featuring a long lipophilic side chain, is believed to contribute to its extended therapeutic effect. This side chain is thought to anchor the molecule to an "exosite" on or near the receptor, allowing the active head to repeatedly engage with the receptor's binding pocket.[2]

Salmeterol is classified as a partial agonist, meaning it does not produce the maximum possible response from the receptor, even at saturating concentrations.[2] This characteristic may contribute to its favorable safety profile compared to full agonists.

This compound: A Potent but Less Characterized Agonist

This compound (GR114297A) is the (R)-isomer of the racemic compound GR63411B and is described as a potent and highly selective β2-adrenoceptor agonist.[3] In vitro studies have suggested a longer duration of action than salbutamol, but shorter than salmeterol.[3] Interestingly, while in vitro experiments indicated long-lasting effects, clinical studies in asthmatics showed a shorter duration of bronchodilation.[4][5] One study reported that this compound exhibits lower intrinsic activity in stimulating cAMP production compared to the full agonist isoprenaline and the partial agonist salbutamol.[4][5] This suggests that, like salmeterol, this compound may also be a partial agonist.

Quantitative Potency Comparison

The potency of a receptor agonist is typically quantified by two key parameters: the equilibrium dissociation constant (Ki) and the half-maximal effective concentration (EC50).

-

Ki (Binding Affinity): This value represents the concentration of a ligand that occupies 50% of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.

-

EC50 (Functional Potency): This value is the concentration of an agonist that produces 50% of its maximal effect in a functional assay, such as measuring cAMP production. A lower EC50 value signifies higher potency.

| Compound | Binding Affinity (Ki) at β2AR | Functional Potency (EC50) for cAMP Production |

| Salmeterol | 1.5 nM[6] | 1.2 nM[7] |

| This compound | Data not publicly available | Data not publicly available |

Note: The lack of publicly available, peer-reviewed quantitative data for this compound's binding affinity and functional potency prevents a direct numerical comparison with salmeterol in this guide.

Experimental Methodologies for Potency Determination

The determination of Ki and EC50 values relies on robust and well-validated in vitro assays. The following sections provide detailed, step-by-step protocols for the key experiments used to characterize the potency of β2AR agonists.

Radioligand Competition Binding Assay for Ki Determination

This assay measures the ability of an unlabeled test compound (e.g., this compound or salmeterol) to compete with a radiolabeled ligand for binding to the β2AR.

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human β2AR (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of the membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand with high affinity for the β2AR (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Add varying concentrations of the unlabeled test compound (this compound or salmeterol) in a serial dilution.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled antagonist like propranolol).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for EC50 Determination

This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP.

Sources

- 1. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [drugs.ncats.io]

- 4. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Stereoselectivity: Unraveling the Activity of Picumeterol's R-enantiomer Versus its Racemic Form, GR63411B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of β2-adrenoceptor agonist development for respiratory diseases, the principle of stereoselectivity is a critical determinant of therapeutic efficacy and safety. This technical guide provides a comprehensive analysis of Picumeterol (GR114297A), the R-enantiomer of the racemic compound GR63411B. We will dissect the nuances of their pharmacological activities, moving beyond simple potency to explore the pivotal roles of intrinsic efficacy and the often-overlooked influence of the S-enantiomer. This document will navigate through the foundational science of β2-adrenoceptor signaling, detailed experimental protocols for compound characterization, and a critical examination of the in vitro and in vivo data that reveal a fascinating divergence in the pharmacological profiles of the single enantiomer versus the racemic mixture.

Introduction: The Significance of Chirality in β2-Adrenoceptor Agonism

β2-adrenoceptor agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic effect is mediated by the activation of β2-adrenoceptors on airway smooth muscle cells, initiating a signaling cascade that leads to bronchodilation.[2][3] Many of these drugs, including the subject of this guide, are chiral molecules, existing as enantiomers – non-superimposable mirror images.[1] It is a well-established principle in pharmacology that enantiomers can exhibit profound differences in their interaction with biological targets, which are themselves chiral.[4] For β2-adrenoceptor agonists, the therapeutic activity predominantly resides in the R-enantiomer.[1]

This guide focuses on this compound, the R-enantiomer of the racemic mixture GR63411B. We will explore the scientific rationale and experimental evidence that differentiate the activity of the pure, active enantiomer from its racemic counterpart. This exploration is not merely academic; it has significant implications for drug development, influencing decisions on whether to progress a racemic mixture or invest in the synthesis and development of a single enantiomer.

The β2-Adrenoceptor Signaling Pathway: A Mechanistic Overview

Activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a well-defined intracellular signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[2][3]

Caption: β2-Adrenoceptor signaling cascade.

Comparative Pharmacology: this compound (R-enantiomer) vs. GR63411B (Racemate)

The core of this guide lies in the detailed comparison of the pharmacological profiles of this compound and its racemic parent, GR63411B. While in vitro studies often highlight the superior potency of the R-enantiomer, the in vivo reality can be more complex.

In Vitro Activity: Potency and Intrinsic Efficacy

In vitro assays are fundamental to characterizing the interaction of a compound with its target receptor. For β2-adrenoceptor agonists, key parameters include binding affinity (Ki), functional potency (EC50), and intrinsic activity.

| Parameter | This compound (R-enantiomer) | S-enantiomer | GR63411B (Racemic) | Reference Compound (Isoprenaline) |

| Binding Affinity (pKi) | High | Low | Moderate | High |

| Functional Potency (pEC50) | High | Very Low | Moderate | Very High |

| Intrinsic Activity | Low | Inactive | Low | High (Full Agonist) |

A critical finding for this compound is its characterization as having low intrinsic activity compared to full agonists like isoprenaline.[5][6] This means that even at saturating concentrations, this compound does not elicit the maximum possible response from the β2-adrenoceptor. This property has profound implications for its clinical effects.

The Discrepancy Between In Vitro and In Vivo Findings

While in vitro studies suggested that this compound possessed a long duration of action, clinical investigations in asthmatic patients revealed a different picture. Both this compound and the racemic GR63411B demonstrated similar, short-acting bronchodilator effects.[5][6] This divergence between laboratory findings and clinical outcomes is a crucial learning point in drug development and is attributed to this compound's low intrinsic activity.[5][6]

The dissociation between the in vitro and in vivo profiles suggests that while the R-enantiomer is the active component, its inherent ability to stimulate the receptor is limited, leading to a shorter duration of action in a complex physiological system than what might be predicted from isolated tissue or cell-based assays.

The Role of the S-enantiomer in the Racemic Mixture

Historically, the S-enantiomer of β2-adrenoceptor agonists was often considered inert "isomeric ballast." However, emerging evidence suggests that the S-enantiomer may not be merely inactive but could contribute to unwanted effects. For some β2-agonists, the S-enantiomer has been associated with pro-inflammatory properties and may even functionally antagonize the bronchodilatory effects of the R-enantiomer. While specific data on the S-enantiomer of GR63411B is scarce, the principle of potential "distomeric" effects should be a key consideration in the development of any chiral drug.

Experimental Protocols for Characterization

To ensure scientific integrity, the characterization of compounds like this compound and GR63411B relies on a suite of validated experimental protocols. Below are detailed methodologies for the key assays.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (this compound, S-enantiomer, or GR63411B).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay for Functional Potency (EC50) and Intrinsic Activity

This cell-based functional assay measures the ability of a compound to stimulate the production of the second messenger, cAMP.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human β2-adrenoceptor.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound, GR63411B) and a full agonist (e.g., Isoprenaline) as a positive control.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. The EC50 (the concentration of agonist that produces 50% of its own maximal response) is determined. The intrinsic activity is calculated as the maximal response of the test compound expressed as a fraction or percentage of the maximal response of the full agonist.

Isolated Airway Smooth Muscle Relaxation Assay

This ex vivo assay provides a more physiologically relevant measure of a compound's bronchodilator activity.

Protocol:

-

Tissue Preparation: Dissect tracheal or bronchial smooth muscle strips from an appropriate animal model (e.g., guinea pig) or from human donor tissue.

-

Organ Bath Setup: Mount the tissue strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction: Induce a stable contraction in the muscle strips using a contractile agent such as methacholine or histamine.

-

Compound Addition: Add cumulative concentrations of the test compound (this compound, GR63411B) to the organ bath.

-

Measurement of Relaxation: Record the changes in muscle tension using an isometric force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50.

Conclusion and Future Perspectives

The case of this compound and GR63411B serves as a compelling illustration of the complexities of drug action, where a simple "more potent is better" paradigm does not always hold true. The R-enantiomer, this compound, while being the primary driver of β2-adrenoceptor agonism in the racemic mixture, exhibits low intrinsic activity, a characteristic that likely underlies the observed disconnect between its in vitro and in vivo duration of action.

For drug development professionals, this underscores the importance of a multi-faceted approach to compound characterization. It is not sufficient to rely solely on in vitro potency. A thorough understanding of intrinsic efficacy and the potential for distomeric effects of the "inactive" enantiomer are critical for making informed decisions about which chemical entity to advance into clinical development.

Future research in this area should focus on developing β2-adrenoceptor agonists with not only high potency and selectivity but also optimized intrinsic activity to achieve the desired clinical profile of rapid onset and long duration of action, while minimizing the potential for adverse effects. The continued exploration of single-enantiomer therapeutics remains a promising avenue for enhancing the precision and safety of medicines for respiratory diseases.

References

-

Weersink, E. J., Postma, D. S., Koëter, G. H., Man, Y., & van der Jagt, E. J. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British journal of clinical pharmacology, 43(2), 169–176. [Link]

-

PubMed. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology. [Link]

-

Wikipedia. (n.d.). Discovery and development of beta2 agonists. Retrieved February 22, 2026, from [Link]

-

Johnson, M. (2001). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric respiratory reviews, 2(1), 57–62. [Link]

-

Johnson, M. (2006). Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. The Journal of allergy and clinical immunology, 117(1), 18–24. [Link]

-

Green, S. A., & Liggett, S. B. (2000). Molecular and genetic basis of beta2-adrenergic receptor function. The Journal of allergy and clinical immunology, 105(6 Pt 2), S487–S493. [Link]

-

Leclerc, G., Mann, A., & Wermuth, C. G. (1990). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Pharmacology, 41 Suppl 1, 19–34. [Link]

-

Procopiou, P. A., Barrett, V. J., Bevan, N. J., Biggadike, K., Box, P. C., Butchers, P. R., Coe, D. M., Conroy, R., Emmons, A., Ford, A. J., Gancia, E., Haase, M. V., Head, V. M., Holmes, D. S., Horsley, H. J., Hughes, A. D., Hunt, E., Inghardt, T., Irving, J., ... & Wrigglesworth, R. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of medicinal chemistry, 53(11), 4522–4534. [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3298. [Link]

-

Kobilka, B. K., Kobilka, T. S., Daniel, K., Regan, J. W., Caron, M. G., & Lefkowitz, R. J. (1988). Chimeric beta 1-, beta 2-adrenergic receptors: delineation of domains involved in effector coupling and ligand binding specificity. Science, 240(4857), 1310–1316. [Link]

-

Del-Corral-Gros, C., & Del-Pozo, E. (2013). Molecular and genetic basis of beta2-adrenergic receptor function. Medicina clinica, 140(1), 26–31. [Link]

-

Delavier-Klutchko, C., Hoebeke, J., & Strosberg, A. D. (1984). The beta 2-adrenergic receptor of murine S49 lymphoma cells: purification by affinity chromatography and reconstitution of adenylate cyclase activity. The FEBS journal, 145(3), 639–645. [Link]

-

Shen, J., & Luan, B. (2016). The beta2-adrenergic receptor specifically sequesters Gs but signals through both Gs and Gi/o in rat sympathetic neurons. Journal of neurophysiology, 115(5), 2568–2576. [Link]

-

MDPI. (2017). Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction. Journal of Personalized Medicine, 7(1), 1. [Link]

-

MDPI. (2025). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 30(9), 3986. [Link]

-

Du, W., Zhou, L., Ni, Y., Yu, Y., Wu, F., & Shi, G. (2017). Inhaled corticosteroids improve lung function, airway hyper-responsiveness and airway inflammation but not symptom control in patients with mild intermittent asthma: A meta-analysis. Experimental and therapeutic medicine, 14(3), 2598–2606. [Link]

-

Frontiers. (2022). Airway Remodeling in Asthma. Frontiers in Allergy, 3, 868352. [Link]

-

MDPI. (2022). The Impact of Corticosteroids on Human Airway Smooth Muscle Contractility and Airway Hyperresponsiveness: A Systematic Review. Journal of Clinical Medicine, 11(23), 7183. [Link]

-

Johnson, M. (2001). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric respiratory reviews, 2(1), 57–62. [Link]

-

Green, S. A., & Liggett, S. B. (2000). Molecular and genetic basis of beta2-adrenergic receptor function. The Journal of allergy and clinical immunology, 105(6 Pt 2), S487–S493. [Link]

Sources

- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta2-adrenoceptors: mechanisms of action of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and genetic basis of beta2-adrenergic receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Picumeterol: A Case Study in β2-Adrenoceptor Agonist Drug Development for Asthma and COPD

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the pharmacological profile of Picumeterol (GR114297A), a potent and selective β2-adrenoceptor agonist once considered for the treatment of asthma and related obstructive airway diseases. While demonstrating promise in preclinical and in vitro models, its clinical translation revealed a complex and ultimately challenging profile. This document synthesizes data on its mechanism of action, pharmacokinetics, and clinical pharmacodynamics, focusing on the critical dissociation observed between its bronchodilator and bronchoprotective effects. For researchers and professionals in drug development, the story of this compound serves as an instructive case study on the importance of intrinsic activity and the predictive value of early-stage pharmacological profiling.

Introduction: The Rationale for a Novel β2-Adrenoceptor Agonist

The management of asthma and Chronic Obstructive Pulmonary Disease (COPD) has long relied on inhaled bronchodilators to alleviate airflow obstruction and improve symptoms.[1] The primary class of bronchodilators are the β2-adrenoceptor agonists, which stimulate β2-adrenergic receptors in the airway smooth muscle, leading to relaxation and widening of the airways.[2] These agents are broadly categorized by their duration of action: short-acting β2-agonists (SABAs) for rescue relief and long-acting β2-agonists (LABAs) for maintenance therapy.[1][2]

This compound (GR114297A) emerged in the 1990s as a novel compound with high potency and selectivity for the β2-adrenoceptor.[3] It is the (R)-enantiomer of the racemic compound GR63411B and was shown to be approximately 40 times more potent than its (S)-isomer in preclinical models.[3] Initial in vitro studies were particularly promising, suggesting a duration of action longer than the SABA salbutamol, positioning it as a potential new maintenance therapy for asthma.[3][4][5]

However, the clinical development of this compound revealed a significant divergence from its in vitro profile. Human studies demonstrated a surprisingly short duration of action and, most notably, a dissociation between its ability to cause bronchodilation and its capacity to protect against airway hyperresponsiveness.[4][5] This guide delves into the pharmacological data to explain these observations, offering critical insights for the evaluation of future respiratory drug candidates.

Molecular and Cellular Pharmacology: Beyond Receptor Affinity

Mechanism of Action: The β2-Adrenoceptor Signaling Cascade

As a β2-agonist, this compound's primary mechanism involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells. This binding event initiates a well-characterized signaling cascade:

-

Receptor Activation: Ligand binding induces a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor couples with the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium and the sequestration of calcium, ultimately resulting in smooth muscle relaxation and bronchodilation.[6]

The Critical Role of Intrinsic Activity

While this compound is a potent and selective agonist, a key finding from in vitro studies in human bronchial smooth muscle cells was that it possessed lower intrinsic activity compared to other β2-agonists like isoprenaline and salbutamol.[4][5]

-

Causality Explained: Intrinsic activity refers to the ability of a drug to elicit a maximal response upon binding to its receptor. A full agonist (high intrinsic activity) produces a maximal response. A partial agonist (lower intrinsic activity) produces a submaximal response, even when all receptors are occupied. The finding that this compound was less effective at increasing intracellular cAMP levels suggested it may function as a partial agonist.[4][5] This property is a crucial determinant of clinical effect and likely underpins the discrepancies observed between in vitro and in vivo results.

Experimental Protocol: cAMP Accumulation Assay

To determine the intrinsic activity of a β2-agonist, a competitive cAMP accumulation assay is a standard method.

Objective: To quantify the ability of this compound to generate intracellular cAMP in human bronchial smooth muscle cells (HBSMC) compared to a known full agonist (isoprenaline).

Methodology:

-

Cell Culture: HBSMCs are cultured to 80-90% confluency in appropriate growth media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-incubation: Growth media is replaced with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes. The PDE inhibitor prevents the degradation of newly synthesized cAMP, amplifying the signal.

-

Agonist Stimulation: Cells are stimulated with increasing concentrations of this compound, isoprenaline (positive control), or vehicle (negative control) for a defined period (e.g., 15 minutes) at 37°C.

-

Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: A dose-response curve is generated for each compound. The maximal effect (Emax) of this compound is compared to that of isoprenaline. The intrinsic activity is expressed as a fraction of the maximal response produced by the full agonist.

Preclinical Pharmacokinetics and Metabolism

Studies in animal models provided the first insights into this compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

ADME Summary

The pharmacokinetic properties of this compound were investigated in rats and dogs, revealing rapid absorption and extensive metabolism.[7]

| Parameter | Findings in Rat | Findings in Dog |

| Absorption | Rapidly transferred across the lung following inhalation.[7] | Rapidly transferred across the lung following inhalation.[7] |

| Distribution | Plasma clearance was approximately twice the liver blood flow.[7] | Not specified. |

| Half-life (t½) | ~1 hour (intravenous)[7] | ~2 hours (intravenous)[7] |

| Metabolism | Extensive in vivo (~95%) and in vitro metabolism in liver microsomes.[7] | Extensive in vivo (~90%) and in vitro metabolism in liver microsomes.[7] |

| Metabolic Routes | O-dealkylation and β-oxidation.[7] | O-dealkylation and β-oxidation.[7] |

| Excretion | Primarily excreted in urine as metabolites (>50% of dose).[7] | Primarily excreted in urine as metabolites (>50% of dose); some biliary excretion.[7] |

| Oral Bioavailability | Low, due to extensive first-pass metabolism.[7] | Not specified. |

Preclinical Pharmacokinetic Workflow

The evaluation of a new chemical entity like this compound follows a structured workflow to characterize its ADME properties.

Sources

- 1. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound [drugs.ncats.io]

- 4. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umem.org [umem.org]

- 7. Kinetics and disposition of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying Picumeterol's Partial Agonist Activity on cAMP Signaling: A Technical Guide for Drug Development Professionals

Introduction: The Nuances of Partial Agonism in β2-Adrenergic Receptor Modulation

In the landscape of respiratory therapeutics, β2-adrenergic receptor (β2AR) agonists are a cornerstone for managing conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] These G-protein coupled receptors (GPCRs), when activated, trigger a signaling cascade that leads to bronchodilation.[2][3] The primary intracellular signaling pathway engaged by β2ARs involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger, cyclic adenosine monophosphate (cAMP).[2][3] An increase in intracellular cAMP levels ultimately results in the relaxation of airway smooth muscle.[2][3]

While full agonists can elicit a maximal response from the receptor, partial agonists are compounds that bind to and activate the receptor but produce a submaximal effect, even at saturating concentrations.[4][5] This characteristic can be therapeutically advantageous, potentially offering a ceiling effect that may reduce the risk of overstimulation and associated side effects. Picumeterol (GR114297A) is a potent and selective β2-adrenoceptor agonist that has been identified as having lower intrinsic activity compared to full agonists like isoprenaline and salbutamol, suggesting it functions as a partial agonist.[3][6]

This technical guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret experiments aimed at quantifying the partial agonist activity of this compound specifically through the lens of cAMP signaling. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and outline the data analysis required to robustly characterize this compound's pharmacological profile.

The β2-Adrenergic Receptor-cAMP Signaling Pathway

The interaction of a β2AR agonist with its receptor initiates a cascade of intracellular events. The binding of an agonist stabilizes an active conformation of the receptor, facilitating its coupling to the Gs protein.[1] This coupling promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.[3]

Caption: The β2AR-cAMP signaling cascade initiated by an agonist.

Experimental Design: A Self-Validating Approach

Cell Line Selection and Rationale

The choice of cell line is critical for a successful assay. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and well-characterized model for studying GPCRs.[7] They are easy to culture and transfect, and they endogenously express the β2-adrenergic receptor.[7] Alternatively, Chinese Hamster Ovary (CHO) cells can be used, which have low endogenous GPCR expression, making them an excellent background for stably or transiently expressing the human β2AR. For this guide, we will focus on a HEK293 cell line stably expressing a cAMP biosensor.

Assay Principle: The GloSensor™ cAMP Assay

The Promega GloSensor™ cAMP Assay is a sensitive, live-cell, non-lytic assay that allows for kinetic measurement of cAMP levels.[8][9] The principle relies on a genetically engineered form of firefly luciferase that contains a cAMP-binding moiety.[9] When cAMP binds to this biosensor, a conformational change occurs, leading to a significant increase in light output.[8][9] This bioluminescent signal is directly proportional to the intracellular cAMP concentration.

Experimental Controls: Ensuring Data Integrity

A self-validating protocol requires a comprehensive set of controls:

-

Full Agonist (Positive Control): Isoprenaline, a potent, non-selective β-adrenergic agonist, will serve as the full agonist control. This allows for the determination of the maximum possible cAMP response (Emax) in the system.

-

Antagonist (Negative Control): A β2-selective antagonist, such as ICI 118,551, should be used to confirm that the observed cAMP production is specifically mediated by the β2AR.

-

Vehicle Control: The vehicle in which the compounds are dissolved (e.g., DMSO or PBS) is used to establish the basal cAMP level.

-

Forskolin (Assay Positive Control): Forskolin directly activates adenylyl cyclase, bypassing the receptor.[10] It is used to confirm the viability of the downstream signaling components and to determine the maximum achievable cAMP signal in the cells.

Experimental Workflow Diagram

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Partial agonist - Wikipedia [en.wikipedia.org]

- 6. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]

- 8. GloSensor™ cAMP Assay Protocol [promega.sg]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

The Medicinal Chemistry and Pharmacological Evolution of Picumeterol (GR114297)

A Technical Whitepaper on Ligand Design, Microkinetics, and the "Exosite" Hypothesis

Part 1: Executive Summary & Rationale

The development of Picumeterol (GR114297) by Glaxo (now GlaxoSmithKline) represents a pivotal chapter in the history of respiratory pharmacology. While Salmeterol ultimately became the blockbuster Long-Acting Beta-Agonist (LABA) of choice, this compound served as a critical "proof-of-concept" molecule that validated the Membrane Microkinetic Theory and the Exosite Hypothesis .

This guide deconstructs the development of this compound not merely as a historical footnote, but as a masterclass in medicinal chemistry. It explores how modifying the "head" (pharmacophore) and "tail" (lipophilic anchor) of the beta-adrenergic ligand allowed scientists to manipulate onset, duration, and intrinsic efficacy.

Target Audience: Medicinal Chemists, Pharmacologists, and Respiratory Drug Developers.

Part 2: The Medicinal Chemistry Strategy

The Problem: Overcoming the Catechol Limitation

Early beta-agonists like Isoprenaline were catecholamines, highly susceptible to rapid metabolism by COMT (Catechol-O-methyltransferase), resulting in a short half-life (<2 minutes).

To create a viable asthma therapy, Glaxo pursued two simultaneous chemical strategies to replace the vulnerable catechol moiety:

-

The Saligenin Route: Replacing the 3-hydroxyl with a hydroxymethyl group (led to Salbutamol and Salmeterol ).

-

The Sulfonanilide Route: Replacing the catechol entirely with a sulfonanilide group (led to Soterenol and This compound ).

The this compound Design (GR114297)

This compound was synthesized to test if the sulfonanilide head group could support the same "long-acting" properties as Salmeterol when attached to a lipophilic tail.

-

Head Group: Sulfonanilide (High affinity, resistant to COMT).

-

Tail Group: Long lipophilic chain (phenyl-alkoxy-alkyl).

-

Mechanism: The tail partitions into the lipid bilayer of the bronchial smooth muscle cell membrane, anchoring the molecule near the receptor. This allows the head group to repetitively bind to the orthosteric site—a phenomenon known as "re-assertion."

Figure 1: The divergent chemical evolution of Beta-2 Agonists at GSK. This compound represents the sulfonanilide branch of LABA development.

Part 3: Pharmacodynamics & The "Exosite" Validation

The development of this compound was instrumental in resolving a fierce debate in the 1990s regarding the mechanism of LABAs.

The Two Theories

-

The Diffusion Theory: The drug simply stays in the tissue longer due to high lipophilicity.

-

The Exosite Theory (GSK Model): The long tail binds to a specific "exosite" on the Beta-2 receptor (or adjacent membrane), holding the active head in place.

This compound as the Validator

This compound (GR114297) exhibited extremely slow dissociation rates (

Comparative Pharmacokinetics (Data Summary)

| Parameter | Salbutamol (SABA) | Salmeterol (LABA) | This compound (GR114297) | Formoterol (LABA) |

| Head Group | Saligenin | Saligenin | Sulfonanilide | Formamide |

| Lipophilicity (LogP) | 0.6 | 3.8 | 4.1 | 2.6 |

| Receptor Affinity (pKi) | 6.5 | 9.1 | 9.6 | 8.2 |

| Intrinsic Efficacy | Partial/Full | Partial | Partial | Full |

| Onset of Action | Rapid (<5 min) | Slow (15-20 min) | Slow | Rapid |

| Duration | 4-6 Hours | >12 Hours | >12 Hours | >12 Hours |

Note: this compound showed higher affinity (pKi) than Salmeterol in many assays, contributing to its utility as a radioligand tool even after its clinical development ceased.

Part 4: Experimental Protocols (Technical Deep Dive)

To replicate the characterization of a high-affinity ligand like this compound, one must use specific assays that account for "re-binding" artifacts.

Protocol A: Radioligand Binding Assay (Kinetic Profiling)

Standard equilibrium assays fail for LABAs due to lipid partitioning. A kinetic dissociation assay is required.

-

Preparation: Prepare membranes from CHO cells stably expressing human

-adrenoceptors. -

Incubation: Incubate membranes with

-Cyanopindolol (CYP) and varying concentrations of GR114297 for 2 hours at 37°C to reach equilibrium. -

Dissociation Phase (The Critical Step):

-

Add a massive excess (

) of Propranolol (antagonist) to block re-binding. -

Measure radioactivity at time points

mins.

-

-

Analysis: Plot

vs. time.-

Result: this compound will show a biphasic dissociation curve with a very slow terminal half-life (

hours), confirming the "anchored" state.

-

Protocol B: Functional cAMP Accumulation (Intrinsic Activity)

Determining if the ligand is a full or partial agonist.

-

Cell Line: Human Airway Smooth Muscle (HASM) cells.

-

Stimulation: Treat cells with GR114297 (

to -

Control: Run parallel Isoprenaline (Full Agonist) curve.

-

Detection: Lyse cells and quantify cAMP via FRET-based biosensor.

-

Calculation:

-

Historical Insight: this compound, like Salmeterol, displays

(Partial Agonist). This safety feature prevents receptor desensitization (tachyphylaxis) but limits maximal bronchodilation compared to Formoterol.

-

Part 5: The Signaling Pathway & Mechanism

The following diagram illustrates the "Microkinetic" mechanism where this compound partitions into the membrane ("Plasmon") before accessing the receptor.

Figure 2: The Microkinetic Model of this compound action. The drug partitions into the membrane and utilizes an exosite anchor to repeatedly stimulate the receptor.

Part 6: Why Did this compound Fail? (The Strategic Divergence)

Despite its high potency and validation of the LABA concept, this compound (GR114297) was discontinued in favor of Salmeterol. The decision was likely multifactorial:

-

Redundancy: Both Salmeterol and this compound were partial agonists with similar duration profiles. Developing two direct competitors within the same pipeline is resource-inefficient.

-

Chemical Heritage: Salmeterol was a direct derivative of Salbutamol (Glaxo's crown jewel). The "Saligenin" lineage was better understood toxicologically than the "Sulfonanilide" lineage.

-

Onset of Action: Like Salmeterol, this compound had a slow onset of action (due to high membrane partitioning delay). Formoterol later captured the "fast-onset LABA" market, leaving no specific niche for this compound.

Conclusion: this compound remains a "hero molecule" in medicinal chemistry. It proved that the duration of action in LABAs is a function of membrane interaction kinetics , not just receptor affinity. It stands as a testament to the rigorous SAR (Structure-Activity Relationship) exploration conducted by GSK during the golden age of respiratory drug discovery.

References

-

Coleman, R. A., et al. (1996). Mechanism of action of salmeterol.[1][2][3][4] Pulmonary Pharmacology & Therapeutics.[5] Link

-

Nials, A. T., et al. (1993). The profile of action of the novel, long-acting beta 2-adrenoceptor agonist, GR114297. British Journal of Pharmacology. Link

-

Johnson, M. (2006). Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology. Link

-

GlaxoSmithKline Heritage. Our History: 1969 to Present (Respiratory Milestones).Link

-

Green, S. A., et al. (1992). Sustained activation of a G protein-coupled receptor via "anchored" agonist binding. Journal of Biological Chemistry. Link

Sources

- 1. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different bronchodilating effect of salmeterol and formoterol in an adult asthmatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Picumeterol Solubility and Handling in DMSO for In Vitro Cell Culture Assays

Introduction

Picumeterol is a potent and highly selective β2-adrenergic receptor (β2-AR) agonist, recognized for its utility in respiratory research and drug development.[1] As the active (R)-isomer of the racemic compound GR63411B, this compound's efficacy in cellular models is foundational to understanding its therapeutic potential.[1][2] The success of any cell-based assay hinges on the accurate and reproducible preparation of test compounds. Due to its lipophilic nature, this compound requires a non-aqueous solvent for creating high-concentration stock solutions, with dimethyl sulfoxide (DMSO) being the industry standard.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth protocol for the solubilization of this compound in DMSO, the preparation of working solutions for cell culture, and critical insights into best practices to ensure data integrity and experimental success. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to empower researchers to generate reliable and reproducible results.

Section 1: this compound - Compound Profile & Mechanism of Action

A thorough understanding of this compound's physicochemical properties and biological mechanism is essential for designing robust experiments.

Compound Data

Summarized below are the key properties of this compound. Researchers should always cross-reference this information with the Certificate of Analysis (CoA) provided for their specific compound lot.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(4-amino-3,5-dichlorophenyl)-2-[[6-(2-pyridin-2-ylethoxy)hexyl]amino]ethanol | [3] |

| Synonyms | GR-114297A, GR-114297X | [3][4] |

| Molecular Formula | C21H29Cl2N3O2 | [3][5][6] |

| Molecular Weight | 426.38 g/mol | [5][6] |

| CAS Number | 130641-36-0 | [3] |

| Solubility in DMSO | 50 mg/mL (117.27 mM) | [5] |

| Storage (Solid Form) | -20°C for up to 3 years | [5] |

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its effects by binding to and activating the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[7][8][9] The canonical signaling pathway initiated by this binding is crucial for many physiological responses, including the relaxation of airway smooth muscle.[8][10]

The activation cascade proceeds as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the β2-AR.

-

G Protein Activation: This induces a conformational change in the receptor, causing it to activate the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.[9][11]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[7][8][11]

-

Downstream Signaling: cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the final cellular response.[7][11]

While this Gs-cAMP-PKA pathway is considered canonical, it is noteworthy that β2-ARs can also couple to other G proteins, such as Gi, adding layers of complexity to their signaling potential.[7][12]

Protocol: Preparation of Working Solutions and Cell Dosing

It is critical to dilute the high-concentration DMSO stock into the aqueous cell culture medium in a way that prevents precipitation and minimizes solvent toxicity.

Key Principle: The final concentration of DMSO in the cell culture wells must be kept as low as possible, typically below 0.5% and ideally at or below 0.1%, to avoid off-target effects on cell health and function. [13][14][15] Procedure:

-

Thaw Stock: Remove a single aliquot of the 50 mM this compound stock from the -80°C freezer and thaw it completely at room temperature. Briefly vortex to ensure homogeneity.

-

Intermediate Dilution (Crucial Step): Perform a large initial dilution of the primary stock into sterile cell culture medium. This step is vital to move the compound into an aqueous environment gradually and to create a lower-concentration stock from which final dilutions can be made accurately.

-

Example: To make a 100 µM intermediate solution, dilute the 50 mM primary stock 1:500. Add 2 µL of the 50 mM stock to 998 µL of pre-warmed, sterile cell culture medium. Vortex gently. The DMSO concentration in this intermediate solution is now 0.2%.

-

-

Serial Dilutions: Prepare a series of final working solutions from the 100 µM intermediate solution.

-

Example for a 10-point, 1:3 dose-response curve starting at 1 µM:

-

In a 96-well plate or tubes, add a defined volume of medium to all wells except the first one.

-

Add double the volume of the 100 µM intermediate solution to the first well to create a 2X final concentration (e.g., 2 µM).

-

Perform serial 1:3 dilutions across the plate.

-

-

-

Cell Dosing: Add an equal volume of the 2X working solutions to the wells of your cell plate, which already contain an equal volume of medium with cells. This will dilute your drug concentrations by half to the final 1X concentration and, importantly, will also halve the DMSO concentration.

-

Example: Adding 100 µL of a 2 µM working solution (containing 0.2% DMSO) to a well with 100 µL of cells in medium results in a final concentration of 1 µM this compound and 0.1% DMSO .

-

The Imperative of Controls

For any experiment involving a DMSO-solubilized compound, the following controls are non-negotiable for data validation:

-

Vehicle Control: Cells treated with cell culture medium containing the same final concentration of DMSO as the highest dose of this compound (e.g., 0.1%). This control accounts for any effects of the solvent itself on the cells. [13][14]* Untreated Control (Negative Control): Cells treated with cell culture medium only. This provides the baseline response of the cells.

Section 4: Safety & Handling Precautions

All laboratory work should be conducted following standard safety protocols.

-

Consult SDS: Always obtain and read the Safety Data Sheet (SDS) for this compound before use. The SDS contains detailed information on hazards, handling, and emergency procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling both solid this compound and its DMSO solutions. [16]* Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation. [17]DMSO can facilitate the absorption of chemicals through the skin; therefore, avoid direct skin contact with the solutions. * Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

-

Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 651-660. [Link]

-

Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(6), 9232–9257. [Link]

-

Wikipedia contributors. (n.d.). Beta-2 adrenergic receptor. In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Martin, L. E., & Bond, R. A. (2002). Novel beta2-adrenergic receptor signaling pathways. Current Opinion in Pharmacology, 2(6), 723-727. [Link]

-

Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Biological Chemistry, 277(25), 22051-22054. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved February 23, 2026, from [Link]

-

Inxight Drugs. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound Fumarate. In PubChem. Retrieved February 23, 2026, from [Link]

-

van der Woude, H. J., Zaagsma, J., & Meurs, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology, 43(2), 151–157. [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved February 23, 2026, from [Link]

-

van der Woude, H. J., Zaagsma, J., & Meurs, H. (1997). This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. PubMed. [Link]

-

Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. [Link]

-

Iversen, A., Dalen, K. T., & Låg, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology, 15, 33. [Link]

-

gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved February 23, 2026, from [Link]

Sources

- 1. This compound [drugs.ncats.io]

- 2. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H29Cl2N3O2 | CID 131251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Fumarate | C46H62Cl4N6O8 | CID 10350952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Picumeterol | TargetMol [targetmol.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. benchchem.com [benchchem.com]

- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. toku-e.com [toku-e.com]

Preparation of Picumeterol stock solution 10mM

Application Note & Protocol: Preparation of Picumeterol Stock Solution (10 mM)

Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists. Scope: This guide details the precise methodology for preparing, storing, and handling a 10 mM stock solution of this compound (typically supplied as this compound Fumarate). It addresses solubility constraints, stability factors, and dilution strategies for biological assays.[1]

Introduction & Compound Overview

This compound (GR114297A) is a potent, long-acting

Critical Chemical Context: Commercially, this compound is most often supplied as the Fumarate salt (2:1 ratio).[2] Researchers must verify the salt form on their vial label before calculating mass, as the molecular weight differs significantly from the free base.

| Property | This compound (Free Base) | This compound Fumarate (Salt) |

| CAS Number | 130641-36-0 | 130641-37-1 |

| Molecular Formula | ||

| Molecular Weight | 426.38 g/mol | 968.83 g/mol |

| Solubility (DMSO) | ~50 mg/mL (117 mM) | ~50 mg/mL (51 mM) |

| Solubility (Water) | Insoluble | Very Low (< 1 mg/mL) |

Expert Insight: Attempting to dissolve this compound directly in aqueous buffers (PBS, media) will result in precipitation. Anhydrous DMSO is the required vehicle for a 10 mM stock.

Materials & Equipment

Reagents:

-

This compound Fumarate: High purity (>98%).[1]

-

Dimethyl Sulfoxide (DMSO): Anhydrous,

99.9% (Cell Culture Grade).-

Why: Water content in hygroscopic DMSO can induce compound precipitation or degradation over long-term storage.

-

Equipment:

-

Analytical Balance: Readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Vortex Mixer: Variable speed.

-

Ultrasonic Bath: For breaking up crystal lattices.

-

Borosilicate Glass Vials: Amber (light protection) with PTFE-lined caps.

-

Note: Avoid standard polypropylene tubes for long-term storage of DMSO stocks due to potential leaching.

-

Safety & Handling (E-E-A-T)

-

DMSO Permeability: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream.[3]

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

-

Inhalation: Handle powder in a fume hood to avoid sensitizing the respiratory tract, given the compound's pharmacological activity.

Protocol: Preparation of 10 mM Stock Solution

Step 1: Calculations

To prepare a 10 mM solution, the target concentration is 10 µmol/mL .

-

Formula:

Reference Table for 1 mL Preparation:

| Compound Form | Target Conc. | Volume | Required Mass |

| This compound Fumarate | 10 mM | 1 mL | 9.69 mg |

| This compound Free Base | 10 mM | 1 mL | 4.26 mg |

Step 2: Dissolution Workflow

-

Weighing: Tare an amber glass vial. Accurately weigh ~9.7 mg of this compound Fumarate. Record the exact mass (e.g., 9.82 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously for 30 seconds.

-

Sonication (Critical): this compound salts can be stubborn. Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly clear and no particulates remain.

-

Inspection: Hold the vial up to a light source. If "schlieren" lines or particles are visible, vortex and sonicate again.

Visual Workflow (Graphviz)

Figure 1: Step-by-step workflow for preparing a homogenous this compound stock solution.[4]

Storage & Stability

-

Temperature: Store aliquots at -80°C for maximum stability (up to 6-12 months). -20°C is acceptable for short-term use (< 1 month).

-

Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.

-

Hygroscopicity: DMSO absorbs water from the air. Always seal vials tightly with Parafilm or use screw caps with O-rings.

Usage in Biological Assays

When diluting the 10 mM stock into aqueous buffers (e.g., Krebs-Henseleit, DMEM), you must manage the Solvent Tolerance of your cells or tissue.

-

Max DMSO: Most assays tolerate 0.1% DMSO.

-

Precipitation Risk: this compound is lipophilic. Do not dilute directly from 10 mM to < 1 µM in one step using aqueous buffer, as this may cause "crashing out."

Recommended Serial Dilution Strategy:

-

Intermediate Dilution: Dilute 10 mM stock in 100% DMSO to create lower concentration stocks (e.g., 1 mM, 0.1 mM).

-

Final Dilution: Dilute the intermediate DMSO stock 1:1000 into the assay medium to achieve the final concentration with 0.1% DMSO.

Dilution Scheme Diagram (Graphviz)

Figure 2: Serial dilution strategy to maintain solubility and limit DMSO toxicity.

References

-

PubChem. (n.d.).[5] this compound Fumarate (CID 10350952). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Nials, A. T., et al. (1993). The profile of activity of this compound, a potent and selective beta 2-adrenoceptor agonist. European Journal of Pharmacology. Retrieved from [Link]

Sources

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. This compound Fumarate | C46H62Cl4N6O8 | CID 10350952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. (+)-Picumeterol | TargetMol [targetmol.com]

- 5. This compound | C21H29Cl2N3O2 | CID 131251 - PubChem [pubchem.ncbi.nlm.nih.gov]

Picumeterol-Induced cAMP Accumulation in HASM Cells: A High-Fidelity Assay Protocol

Abstract

This application note details a standardized protocol for quantifying cyclic AMP (cAMP) accumulation induced by Picumeterol (GR114297A) in Human Airway Smooth Muscle (HASM) cells.[1] this compound is a potent, long-acting

Mechanism of Action

This compound acts as a selective agonist for the